molecular formula C10H15OPS B14635469 4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one CAS No. 57044-88-9

4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one

Cat. No.: B14635469
CAS No.: 57044-88-9
M. Wt: 214.27 g/mol
InChI Key: LLLHVMFNVYHVQK-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a thiaphosphinine ring.

Preparation Methods

The synthesis of 4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one typically involves the reaction of cyclohexyl derivatives with thiaphosphinine precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using large reactors and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Scientific Research Applications

4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the cyclohexyl group and thiaphosphinine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

57044-88-9

Molecular Formula

C10H15OPS

Molecular Weight

214.27 g/mol

IUPAC Name

4-cyclohexyl-1,4λ5-thiaphosphinine 4-oxide

InChI

InChI=1S/C10H15OPS/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h6-10H,1-5H2

InChI Key

LLLHVMFNVYHVQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P2(=O)C=CSC=C2

Origin of Product

United States

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